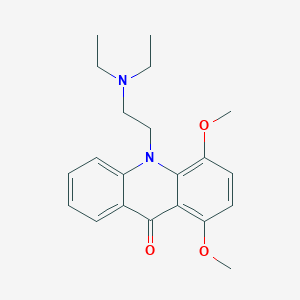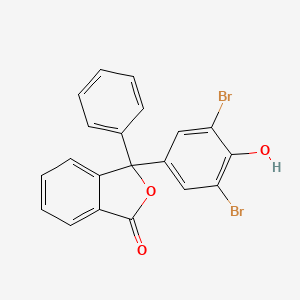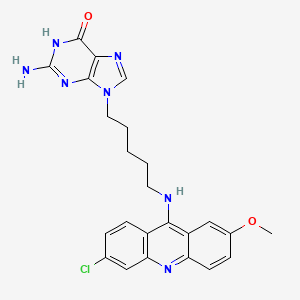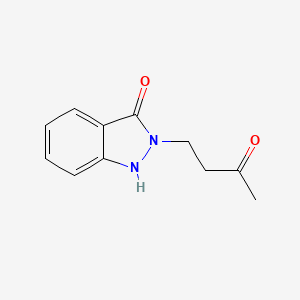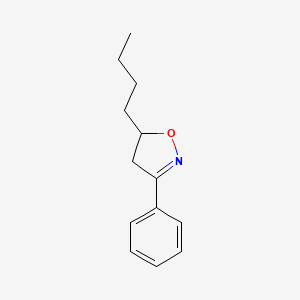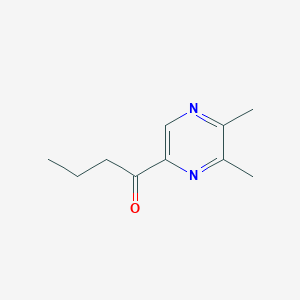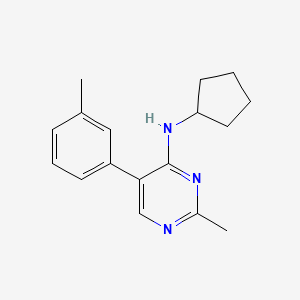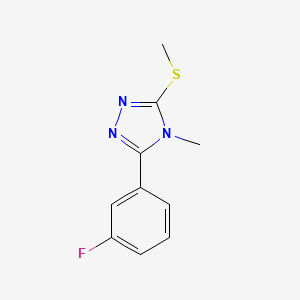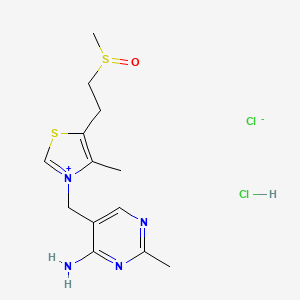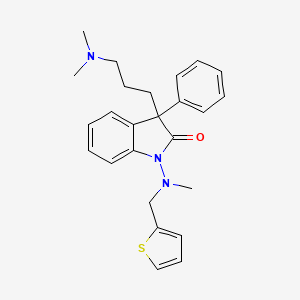
3-(3-(Dimethylamino)propyl)-1-(methyl-2-thenylamino)-3-phenyl-2-indolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one is a complex organic compound that features a unique combination of functional groups, including an indolinone core, a dimethylamino propyl chain, and a thiophen-2-ylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indolinone core, followed by the introduction of the dimethylamino propyl chain and the thiophen-2-ylmethyl substituent. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl chain or the thiophen-2-ylmethyl substituent, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the indolinone core.
Thiophen-2-ylmethylamine: Contains the thiophen-2-ylmethyl substituent but lacks the indolinone core and dimethylamino propyl chain.
Indolin-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
33391-50-3 |
|---|---|
分子式 |
C25H29N3OS |
分子量 |
419.6 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-1-[methyl(thiophen-2-ylmethyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C25H29N3OS/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3 |
InChIキー |
DMLQYXRUADYZFZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)

![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
